molecular formula C51H34N2O6 B12469648 5,5'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis[2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis[2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B12469648
M. Wt: 770.8 g/mol
InChI Key: GPWQQPAIYBFMMZ-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and isoindole moieties

Chemical Reactions Analysis

2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene rings, using reagents such as sodium hydride (NaH) and alkyl halides.

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s binding to specific proteins or nucleic acids, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .

Properties

Molecular Formula

C51H34N2O6

Molecular Weight

770.8 g/mol

IUPAC Name

2-naphthalen-1-yl-5-[4-[2-[4-(2-naphthalen-1-yl-1,3-dioxoisoindol-5-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione

InChI

InChI=1S/C51H34N2O6/c1-51(2,33-17-21-35(22-18-33)58-37-25-27-41-43(29-37)49(56)52(47(41)54)45-15-7-11-31-9-3-5-13-39(31)45)34-19-23-36(24-20-34)59-38-26-28-42-44(30-38)50(57)53(48(42)55)46-16-8-12-32-10-4-6-14-40(32)46/h3-30H,1-2H3

InChI Key

GPWQQPAIYBFMMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

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